N-(Benzenesulfonyl)-4-benzoylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Benzenesulfonyl)-4-benzoylbenzene-1-sulfonamide is a complex organic compound characterized by the presence of sulfonyl and benzoyl functional groups attached to a benzene ring. This compound is notable for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzenesulfonyl)-4-benzoylbenzene-1-sulfonamide typically involves the sulfonylation of 4-benzoylbenzenesulfonamide. One common method includes the reaction of 4-benzoylbenzenesulfonamide with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Benzenesulfonyl)-4-benzoylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the sulfonyl or benzoyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sulfonyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: The major products include sulfonic acids and benzoyl derivatives.
Reduction: The major products are the corresponding amines and alcohols.
Substitution: The products vary depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, N-(Benzenesulfonyl)-4-benzoylbenzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various sulfonamide derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and antimicrobial agents. Its sulfonamide moiety is known to interact with biological targets, making it a valuable scaffold for drug development.
Industry
In the material science industry, this compound is used in the production of polymers and resins. Its unique chemical properties contribute to the development of materials with specific mechanical and thermal characteristics.
Wirkmechanismus
The mechanism of action of N-(Benzenesulfonyl)-4-benzoylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the benzoyl group can participate in π-π interactions with aromatic residues, enhancing binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Benzenesulfonyl)benzamide
- N-(Benzenesulfonyl)-4-methylbenzene-1-sulfonamide
- N-(Benzenesulfonyl)-4-chlorobenzene-1-sulfonamide
Uniqueness
N-(Benzenesulfonyl)-4-benzoylbenzene-1-sulfonamide is unique due to the presence of both sulfonyl and benzoyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in synthetic chemistry and medicinal research.
Eigenschaften
CAS-Nummer |
136370-55-3 |
---|---|
Molekularformel |
C19H15NO5S2 |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
N-(benzenesulfonyl)-4-benzoylbenzenesulfonamide |
InChI |
InChI=1S/C19H15NO5S2/c21-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)27(24,25)20-26(22,23)17-9-5-2-6-10-17/h1-14,20H |
InChI-Schlüssel |
LNFCKJNJISJNGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)NS(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.